Phenazine-1-carboxylic acid
CAS No.: 102646-59-3
VCID: VC20740799
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Biological FunctionsPhenazine-1-carboxylic acid is primarily known for its role as a precursor to pyocyanin, a virulence factor produced by Pseudomonas aeruginosa. Research has shown that this compound significantly influences inflammatory responses in human airway epithelial cells. Mechanism of ActionStudies indicate that phenazine-1-carboxylic acid increases the expression of intercellular adhesion molecule 1 (ICAM-1) and interleukin 8 (IL-8), both of which are critical in mediating inflammatory responses:
Synthesis and ProductionPhenazine-1-carboxylic acid is biosynthesized by several species of Pseudomonas and Actinomycetes. The synthetic pathways involve complex biochemical processes where precursors like erythrose 4-phosphate and phosphoenolpyruvic acid are converted through enzymatic reactions into phenazine derivatives. Biosynthetic PathwayThe biosynthesis involves multiple steps, with key enzymes facilitating the transformation of simple carbohydrates into the phenazine structure: Biosynthetic Pathway (This image is illustrative; please refer to specific literature for detailed pathways.) Agricultural UseDue to its antimicrobial properties, phenazine-1-carboxylic acid is utilized in agricultural settings as a biocontrol agent to manage plant diseases caused by pathogens such as Phytophthora infestans . Medical ResearchResearch into the inflammatory pathways activated by phenazine compounds has implications for understanding chronic respiratory diseases and developing therapeutic strategies targeting these pathways . |
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CAS No. | 102646-59-3 |
Product Name | Phenazine-1-carboxylic acid |
Molecular Formula | C13H8N2O2 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | phenazine-1-carboxylic acid |
Standard InChI | InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) |
Standard InChIKey | JGCSKOVQDXEQHI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Related CAS | 1144-02-1 (hydrochloride salt) |
Synonyms | 1-phenazinecarboxylic acid 1-phenazinecarboxylic acid, sodium salt NRRL B-15132 phenazine-1-carboxylate phenazine-1-carboxylic acid |
Reference | Shi et al. Dual phenazine gene clusters enable diversification during biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-019-0246-1, published online 15 April 2019 |
PubChem Compound | 95069 |
Last Modified | Jul 17 2023 |
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